5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride
Overview
Description
- Safety Information : It carries warning pictograms (GHS07) and hazard statements (H315, H319, H335). Precautionary measures include avoiding inhalation, skin contact, and eye contact. Detailed safety information can be found in the Material Safety Data Sheet (MSDS) .
Molecular Structure Analysis
The molecular structure of 5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride consists of a pyrano[4,3-d]pyrimidine core with an amino group (NH2) at position 2. The chlorine ion (Cl-) forms a salt with the amine group, resulting in the hydrochloride form .
Physical And Chemical Properties Analysis
Scientific Research Applications
Preparation and Synthetic Pathways
Synthesis of Pyridopyrimidines : The transformation of pyrano[4,3-d]pyrimidin-5-ones into pyrido[4,3-d]pyrimidin-5(6H)-ones through treatment with amines signifies a foundational step in creating complex pyridopyrimidine structures. This process underscores the versatility of pyrano[4,3-d]pyrimidin derivatives in synthesizing new compounds with potential pharmacological applications (Ismail & Wibberley, 1968).
Hybrid Catalysts in Synthesis : The pyranopyrimidine core, including derivatives of 5H-pyrano[4,3-d]pyrimidines, plays a crucial role in the synthesis of medicinal and pharmaceutical compounds. The use of diversified hybrid catalysts in creating these structures opens up avenues for developing lead molecules in drug discovery (Parmar, Vala, & Patel, 2023).
Biological and Pharmaceutical Applications
- Antimicrobial and Anticancer Activities : Novel heterocyclic systems derived from furo[3,2-g]chromene, utilizing pyrano[4,3-d]pyrimidine derivatives as intermediates, have been explored for their antimicrobial and anticancer activities. This highlights the potential therapeutic applications of compounds synthesized from pyrano[4,3-d]pyrimidine derivatives (Ibrahim et al., 2022).
properties
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-7-9-3-5-4-11-2-1-6(5)10-7;/h3H,1-2,4H2,(H2,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSWVVSMYNYTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(N=C21)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,7H,8H-pyrano[4,3-d]pyrimidin-2-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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